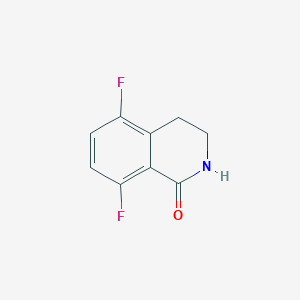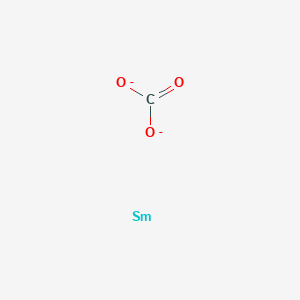
Samarium(II) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium(II) carbonate is a chemical compound composed of samarium, a rare earth element, and carbonate ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically represented by the chemical formula SmCO₃.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Samarium(II) carbonate can be synthesized through a chemical precipitation reaction in aqueous media. This involves mixing solutions of samarium ions (Sm³⁺) with carbonate ions (CO₃²⁻). The reaction conditions, such as the concentration of the ion solutions, flow rate of the samarium feed, and reactor temperature, are optimized to produce nano-sized samarium carbonate particles .
Industrial Production Methods: In industrial settings, this compound is produced using similar precipitation methods. The process involves the controlled addition of carbonate ions to a solution containing samarium ions, followed by filtration and drying to obtain the final product. The synthesis route is often optimized using statistical design methods to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Samarium(II) carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form samarium(III) oxide (Sm₂O₃) through thermal decomposition.
Substitution: this compound can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Thermal decomposition at elevated temperatures.
Reduction: Use of samarium(II) iodide (SmI₂) as a reducing agent.
Substitution: Reaction with various anions or ligands under controlled conditions.
Major Products Formed:
Oxidation: Samarium(III) oxide (Sm₂O₃).
Reduction: Various reduced organic compounds.
Substitution: New samarium complexes with different anions or ligands.
Wissenschaftliche Forschungsanwendungen
Samarium(II) carbonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of samarium(II) carbonate involves its ability to participate in redox reactions. Samarium(II) compounds, such as samarium(II) iodide, act as one-electron reducing agents, facilitating various reductive transformations. The reactivity of samarium(II) compounds is influenced by the presence of additives, which can enhance their reduction potential and selectivity .
Vergleich Mit ähnlichen Verbindungen
Samarium(III) carbonate (Sm₂(CO₃)₃): Exhibits different oxidation states and reactivity compared to samarium(II) carbonate.
Samarium(II) iodide (SmI₂): Known for its strong reducing properties and used in various organic synthesis reactions.
Samarium(III) oxide (Sm₂O₃): A common oxidation product of this compound with applications in catalysis and materials science.
Uniqueness: this compound is unique due to its specific oxidation state and reactivity. It serves as a versatile precursor for the synthesis of other samarium compounds and exhibits distinct redox properties that make it valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
CO3Sm-2 |
|---|---|
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
samarium;carbonate |
InChI |
InChI=1S/CH2O3.Sm/c2-1(3)4;/h(H2,2,3,4);/p-2 |
InChI-Schlüssel |
AOLMIDHNSRNTHL-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])[O-].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
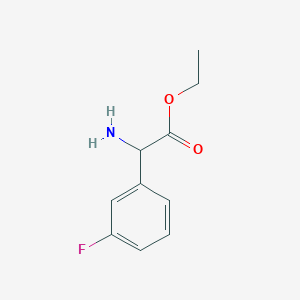


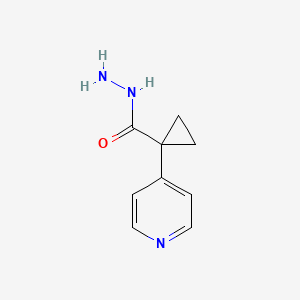
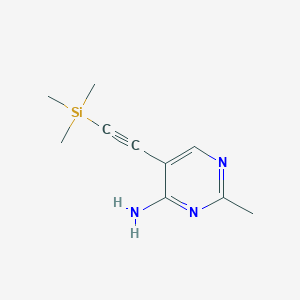


![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
